molecular formula C43H75NO16 B000798 Erythromycin ethylsuccinate CAS No. 1264-62-6

Erythromycin ethylsuccinate

Cat. No.: B000798
CAS No.: 1264-62-6
M. Wt: 862.1 g/mol
InChI Key: NSYZCCDSJNWWJL-WHIGFMSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin ethylsuccinate is a macrolide antibiotic derived from erythromycin A. It is commonly used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound is known for its ability to inhibit bacterial protein synthesis, making it an effective treatment against gram-positive and some gram-negative bacteria .

Mechanism of Action

Target of Action

Erythromycin ethylsuccinate is a macrolide antibiotic that primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , which is essential for bacterial growth and survival .

Mode of Action

The interaction of this compound with the 50S ribosomal subunit inhibits RNA-dependent protein synthesis . This occurs at the chain elongation step, blocking peptide bond formation and translocation . As a result, the growth and spread of bacteria are effectively prevented .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By inhibiting this pathway, it disrupts the production of essential proteins, leading to impaired bacterial growth and proliferation .

Pharmacokinetics

This compound is administered orally and is readily and reliably absorbed under both fasting and nonfasting conditions . It diffuses readily into most body fluids . The peak serum concentrations occur between 0.5 to 2.5 hours after dosing . It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . The elimination half-life is approximately 1.5 hours .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, it effectively stops the growth and spread of susceptible bacteria, leading to the resolution of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption characteristics of this compound differ in adults compared to other forms of erythromycin, necessitating higher oral doses to achieve therapeutic effects . Additionally, the presence of food can delay the peak serum concentrations of the drug .

Biochemical Analysis

Biochemical Properties

Erythromycin ethylsuccinate interacts with various biomolecules, primarily the 50S ribosomal subunits of susceptible organisms . It inhibits protein synthesis by binding to these subunits, preventing peptide bond formation and translocation during protein synthesis . It is basic and readily forms salts with acids .

Cellular Effects

This compound has a wide range of effects on cells. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids . It is effective against gram-positive and gram-negative bacteria, influencing cell function by inhibiting protein synthesis .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 50S ribosomal subunits of susceptible organisms, inhibiting peptide bond formation and translocation during protein synthesis . This binding interaction with the ribosome prevents the continuation of the peptide chain, thus inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that the most frequent side effects of oral erythromycin preparations are gastrointestinal and are dose-related . These include nausea, vomiting, abdominal pain, diarrhea, and anorexia .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in dogs and cats, the usual dosage for treating infections is 10–20 mg/kg orally every 8–12 hours . The dosage may be adjusted based on the severity of the infection .

Metabolic Pathways

This compound is involved in various metabolic pathways. In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Under 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the ribosomes to inhibit protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin ethylsuccinate is synthesized by acylating erythromycin with monoethyl succinyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in solvents like methylene chloride or chloroform at temperatures ranging from 0 to 27°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the crystallization of the compound from a solution. The process includes the formation of a gel-like phase, which is then filtered and dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Erythromycin ethylsuccinate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of erythromycin oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions often involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include various erythromycin derivatives, which can have different pharmacological properties .

Scientific Research Applications

Erythromycin ethylsuccinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Azithromycin
  • Clarithromycin
  • Spiramycin

Comparison: Erythromycin ethylsuccinate is unique due to its specific esterification with ethylsuccinate, which enhances its stability and absorption compared to other erythromycin derivatives. Unlike azithromycin and clarithromycin, this compound is less prone to acid degradation, making it more effective in oral formulations .

Properties

CAS No.

1264-62-6

Molecular Formula

C43H75NO16

Molecular Weight

862.1 g/mol

IUPAC Name

4-O-[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1

InChI Key

NSYZCCDSJNWWJL-WHIGFMSZSA-N

Isomeric SMILES

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O

Color/Form

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

1264-62-6

Pictograms

Irritant; Health Hazard

shelf_life

AFTER RECONSTITUTION OF COMMERCIALLY AVAILABLE POWDER, SUSPENSIONS ARE STABLE FOR 10 DAYS @ 2-8 °C
COMMERCIALLY AVAILABLE TABLETS & POWDER FOR ORAL SUSPENSION HAVE EXPIRATION DATES OF 2 YR FOLLOWING DATES OF MANUFACTURE
COMMERCIALLY AVAILABLE SUSPENSIONS HAVE EXPIRATION DATES OF 18 MONTHS FOLLOWING DATES OF MANUFACTURE
ERYTHROMYCIN ETHYLSUCCINATE IM INJECTION HAS AN EXPIRATION DATE OF 18 MONTHS FOLLOWING DATE OF MFR

solubility

FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL

Synonyms

E-Mycin E
EMycin E
EryPed
Erythromycin Ethylsuccinate
Erythroped
Ethyl Succinate, Eyrthromycin
Ethylsuccinate, Erythromycin
Eyrthromycin Ethyl Succinate
Monomycin
Pediamycin
Succinate, Eyrthromycin Ethyl
Wyamycin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin ethylsuccinate
Reactant of Route 2
Reactant of Route 2
Erythromycin ethylsuccinate
Reactant of Route 3
Erythromycin ethylsuccinate
Reactant of Route 4
Erythromycin ethylsuccinate
Reactant of Route 5
Erythromycin ethylsuccinate
Reactant of Route 6
Erythromycin ethylsuccinate
Customer
Q & A

    A: Erythromycin ethylsuccinate is a prodrug that is hydrolyzed in the body to release the active moiety, erythromycin. [] Erythromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. [, , , ]

        A: The absorption of this compound can be influenced by factors such as food intake, age, and the specific formulation used. [, ] For instance, administration with meals can increase the absorption of this compound. [] In infants under one month old, absorption is lower compared to older children. []

          A: this compound exhibits lower bioavailability compared to enteric-coated erythromycin base pellets. [] Additionally, a study found that a twice-daily administration of erythromycin estolate resulted in higher plasma concentrations compared to this compound when administered at a higher dose and more frequent intervals. []

            A: Various methods are used for the analysis of this compound, including high-performance liquid chromatography (HPLC), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), capillary electrophoresis (CE), spectrophotometry, and microbiological assays. [, , , , , , , , ]

              A: this compound can be hydrolyzed in biological samples, making it essential to use appropriate extraction and analytical techniques to accurately quantify the parent drug and its active metabolite, erythromycin. []

                A: this compound can undergo degradation under certain conditions, influencing its stability and efficacy. [] It is crucial to consider factors such as temperature, pH, and the presence of excipients during formulation to ensure optimal stability. [, ]

                  A: Research suggests that optimizing the crystallization process, selecting appropriate excipients, and exploring different drug delivery systems can potentially improve the stability, solubility, and bioavailability of this compound. [, ]

                      A: this compound can interact with other medications, potentially altering their metabolism and clearance. [, , , ] For instance, co-administration with theophylline may increase theophylline levels, requiring dosage adjustments. []

                        A: Depending on the specific infection and patient factors, alternative antibiotics such as cefuroxime, azithromycin, ciprofloxacin, clavulanate-potentiated amoxicillin, and roxithromycin may be considered. [, , , , ]

                          A: Ongoing research focuses on improving the formulation and delivery of this compound, exploring its potential in combination therapies, and investigating its use in specific clinical settings. [, ]

                        Disclaimer and Information on In-Vitro Research Products

                        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.